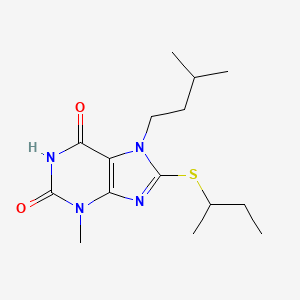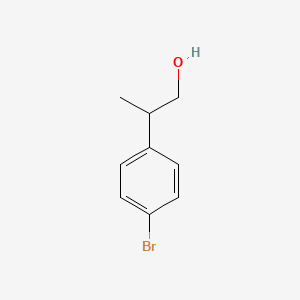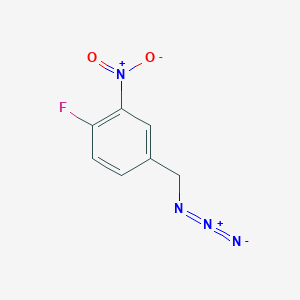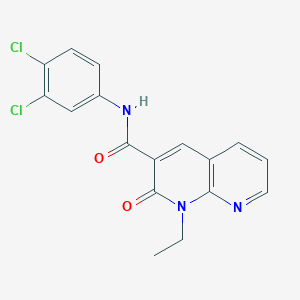
N-(3,4-二氯苯基)-1-乙基-2-氧代-1,2-二氢-1,8-萘啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a 3,4-dichlorophenyl group, an ethyl group, and a carboxamide group. Its chemical formula is C16H12Cl2N2O2.
科学研究应用
N-(3,4-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The compound, also known as DCMU, is an algicide and herbicide of the aryl urea class that inhibits photosynthesis . It primarily targets the Q_B plastoquinone binding site of photosystem II .
Mode of Action
DCMU blocks the electron flow from photosystem II to plastoquinone . This interaction disrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) .
Biochemical Pathways
The inhibition of photosystem II by DCMU affects the photosynthetic electron transport chain . This interruption prevents the production of ATP and reductant potential, essential components for various biochemical pathways within the plant .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as route of administration, dose, and individual metabolic differences .
Result of Action
The result of DCMU’s action is a reduction in the plant’s ability to photosynthesize . This leads to a decrease in the production of ATP and reductant potential, which are crucial for the plant’s growth and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of DCMU. For instance, DCMU has been shown to have adverse effects on human immune cells due to its intrinsic properties and wide distribution . Additionally, the compound’s action can be influenced by factors such as soil composition, temperature, and rainfall .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridine core, followed by the introduction of the 3,4-dichlorophenyl group through a coupling reaction. The final steps involve the addition of the ethyl group and the formation of the carboxamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
N-(3,4-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated phenyl ring, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amine derivatives.
相似化合物的比较
Similar Compounds
Propanil (N-(3,4-dichlorophenyl)propanamide): A widely used herbicide with a similar chlorinated phenyl group.
DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea): An herbicide that inhibits photosynthesis by blocking electron flow in photosystem II.
Uniqueness
N-(3,4-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its naphthyridine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar substituents but different core structures, leading to unique applications and mechanisms of action.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-2-22-15-10(4-3-7-20-15)8-12(17(22)24)16(23)21-11-5-6-13(18)14(19)9-11/h3-9H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIAKXZQUYYAAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Spiro[chromane-2,3'-thietan]-4-one](/img/structure/B2492923.png)
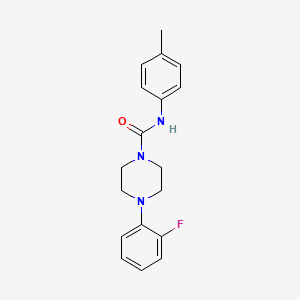
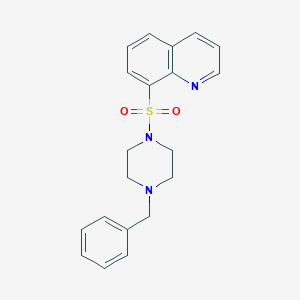
![2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2492929.png)
![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492930.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2492931.png)
![[1-(2-Fluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2492933.png)
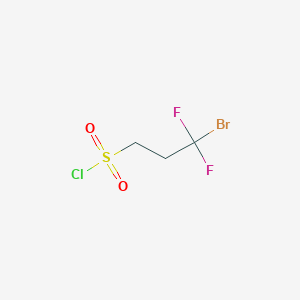
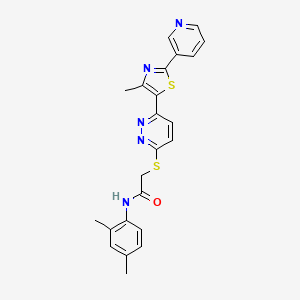
![5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2492938.png)
![4-methoxy-2-methyl-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2492939.png)
